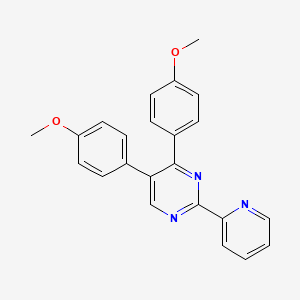

4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4,5-bis(4-methoxyphenyl)-2-pyridin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2/c1-27-18-10-6-16(7-11-18)20-15-25-23(21-5-3-4-14-24-21)26-22(20)17-8-12-19(28-2)13-9-17/h3-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRYSVPNOJCHVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=CC=C(C=C3)OC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine typically involves multi-step organic reactions. One common method involves the use of Schiff bases reduction routes, where intermediates such as 4-methoxyphenyl and pyridinyl derivatives are synthesized and subsequently reacted under controlled conditions . The reaction conditions often include the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3

Reducing Agents: NaBH4, LiAlH4

Catalysts: Palladium on carbon (Pd/C), platinum (Pt)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

- 2-Methoxy-5-((phenylamino)methyl)phenol

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine, also known by its CAS number 685107-63-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C23H19N3O2, with a molar mass of 369.42 g/mol. The compound features a pyrimidine core substituted with two 4-methoxyphenyl groups and a pyridinyl moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C23H19N3O2 |

| Molar Mass | 369.42 g/mol |

| CAS Number | 685107-63-5 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Studies indicate that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For example, it has been shown to exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 Cells : The compound exhibited an IC50 value ranging from 0.87 to 12.91 µM, indicating potent growth inhibition compared to the standard drug 5-Fluorouracil (IC50 = 17.02 µM) .

- MDA-MB-231 Cells : Similar inhibitory effects were noted with IC50 values between 1.75 and 9.46 µM .

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it possesses activity against certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still needed for comprehensive evaluation.

Study on Antitumor Activity

A notable study assessed the effects of this compound on tumor-bearing mice models. The compound was administered at a dose of 40 mg/kg for three consecutive days. Results showed a significant reduction in tumor size and improved survival rates compared to control groups .

Pharmacokinetic Profile

The pharmacokinetic profile of the compound has also been evaluated. It demonstrated favorable oral bioavailability (31.8%) and clearance rates (82.7 mL/h/kg) in animal models, suggesting good absorption and distribution characteristics essential for therapeutic applications .

Safety Profile

Toxicological assessments indicate that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for its consideration in clinical applications.

Q & A

Basic: How can the molecular structure of 4,5-bis(4-methoxyphenyl)-2-(pyridin-2-yl)pyrimidine be experimentally validated?

Answer:

X-ray crystallography is the gold standard for structural validation. Key steps include:

- Crystallization : Grow single crystals using slow evaporation in a solvent system (e.g., dichloromethane/hexane) .

- Data Collection : Use a diffractometer (e.g., Agilent Xcalibur Sapphire3) with a graphite monochromator and fine-focus sealed tube radiation. Parameters such as unit cell dimensions (e.g., monoclinic system, ) and bond angles (e.g., N2–C3–C4 = 121.5°) should align with literature .

- Refinement : Analyze deviations (e.g., maximum –CH– carbon deviation of 0.020 Å) to confirm structural integrity .

Basic: What synthetic strategies are effective for preparing pyrimidine derivatives like this compound?

Answer:

Multi-step nucleophilic substitution and coupling reactions are typical:

- Core Formation : Start with a pyrimidine scaffold and introduce substituents via Suzuki-Miyaura coupling for aryl groups (e.g., 4-methoxyphenyl) .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for ≥95% purity .

- Validation : Confirm purity via -NMR (e.g., methoxy proton singlet at δ 3.8 ppm) and mass spectrometry (e.g., [M+H] = 573.65) .

Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound?

Answer:

Discrepancies in bond angles or conformations (e.g., methoxy group orientations) may arise from:

- Crystallization Conditions : Solvent polarity and temperature can affect packing. Compare data from identical conditions (e.g., P2/n space group) .

- Refinement Protocols : Use software like SHELXL with identical restraints for non-hydrogen atoms. Cross-validate with DFT calculations for theoretical bond angles .

- Metadata Analysis : Ensure experimental parameters (e.g., radiation source, detector resolution) match across studies to minimize instrumental bias .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in pyrimidine-based analogs?

Answer:

- Analog Design : Systematically modify substituents (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) to assess effects on bioactivity .

- Biological Assays : Use standardized protocols (e.g., IC determination in kinase inhibition assays) to quantify activity changes.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., EGFR kinase) .

- Data Correlation : Statistically link structural features (e.g., Hammett σ values of substituents) to activity trends using multivariate regression .

Advanced: How should researchers address discrepancies in spectroscopic data during purity assessment?

Answer:

- Controlled Replicates : Repeat NMR/MS under identical conditions (e.g., 500 MHz NMR, DMSO-d solvent) to rule out instrumentation errors .

- Impurity Profiling : Use HPLC-MS to identify side products (e.g., unreacted intermediates) and optimize reaction time/temperature .

- Cross-Validation : Compare data with independent synthetic routes (e.g., alternative coupling catalysts) to isolate method-specific artifacts .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for weighing and synthesis .

- Waste Management : Segregate hazardous waste (e.g., chlorinated solvents) and dispose via certified chemical waste services .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How can computational chemistry enhance the study of this compound’s electronic properties?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict frontier orbitals (HOMO/LUMO) and charge distribution .

- Spectroscopic Prediction : Simulate UV-Vis spectra (TD-DFT) to correlate absorption bands (e.g., π→π* transitions) with experimental data .

- Reactivity Insights : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.